molecular formula C9H9NO B013598 3-(4-Hydroxyphenyl)propionitrile CAS No. 17362-17-3

3-(4-Hydroxyphenyl)propionitrile

Cat. No. B013598
CAS RN: 17362-17-3
M. Wt: 147.17 g/mol
InChI Key: KDMJGLYRWRHKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Hydroxyphenyl)propionitrile often involves multi-step reactions. For instance, hydrolysis of certain nitriles can lead to the corresponding carboxylic acids, which, upon reaction with thionyl chloride, can be converted into acyl chlorides. These intermediates can then react with amines to produce amides, demonstrating a method to modify the nitrile group and introduce new functional groups into the molecule (Arutyunyan et al., 2014).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to 3-(4-Hydroxyphenyl)propionitrile, such as various hydroxyphenyl derivatives, often employ computational methods like density functional theory (DFT). These studies can reveal the optimized geometry, vibrational frequencies, and electronic properties, providing insights into the molecule's stability and reactivity (Koparır et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Hydroxyphenyl)propionitrile derivatives can be explored through various reactions, including hydrolysis, acylation, and cyclization. Such reactions highlight the compound's versatility and its potential for generating a wide range of derivatives with varying biological activities and physical properties (McCord et al., 1984).

Physical Properties Analysis

The physical properties of compounds related to 3-(4-Hydroxyphenyl)propionitrile, such as solubility, melting point, and crystal structure, can significantly influence their application potential. For instance, the crystal structure analysis can provide valuable information on the compound's solid-state characteristics, which are crucial for material science applications (Kumarasinghe et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for forming specific chemical bonds, is essential for exploiting the compound's full potential. Studies often focus on the compound's behavior in reaction mechanisms and its interactions with other molecules, which is crucial for its application in organic synthesis and medicinal chemistry (Adole et al., 2020).

Scientific Research Applications

  • Bionanocomposites

    3-(4-Hydroxyphenyl)propionic acid, when combined with layered double hydroxide, is used in the production of polybutylene succinate (PBS) bionanocomposites. These composites exhibit high thermal stability, mechanical reinforcement, and potential biodegradability, making them multifunctional for various applications (Totaro et al., 2017).

  • Medicinal Applications

    Derivatives like 2,3-bis(p-hydroxyphenyl)valeronitrile and propionitrile have been found to effectively reduce blood pressure in rats. Valeronitrile, in particular, shows estrogenic activity and growth inhibition properties (Sturtevant, Saunders, & Hambourger, 1954).

  • Biomarker Discovery

    Propionic acid is identified as a potential urinary biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, indicating widespread human exposure to these synthetic phenolic antioxidants (Liu & Mabury, 2021).

  • Corrosion Inhibition

    Certain derivatives of 3-(4-Hydroxyphenyl)propionitrile, such as those used in L-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles, have been identified as effective corrosion inhibitors for mild steel in acidic solutions (Verma et al., 2015).

  • Cancer Research

    The compound and its derivatives are used in methods for analyzing biomarkers in human urine, aiding in cancer diagnosis. This includes the simultaneous determination of 4-hydroxyphenyl acetic acid, 4-hydroxyphenyl lactic acid, and 3,4-hydroxyphenyl propionic acid (Yang, Liu, & Wan, 2017).

  • Environmental and Toxicological Assessment

    Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, has been assessed for its environmental and toxicological impacts. It is found to pose no significant concerns compared to other reference substances (Herrchen, Kördel, & Klein, 1997).

properties

IUPAC Name

3-(4-hydroxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMJGLYRWRHKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938411
Record name 3-(4-Hydroxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)propionitrile

CAS RN

17362-17-3
Record name 4-Hydroxybenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17362-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Hydroxyphenyl)propiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17362-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Hydroxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-hydroxyphenyl)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxyphenyl)propionitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxyphenyl)propionitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxyphenyl)propionitrile
Reactant of Route 4
3-(4-Hydroxyphenyl)propionitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxyphenyl)propionitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Hydroxyphenyl)propionitrile

Citations

For This Compound
42
Citations
S Boonphong, W Chuachuad… - NU. International Journal …, 2010 - thaiscience.info
The aim of this work was to separate and characterize odor substances in Kra Thon sauce. Frist, Kra Thon sauce samples were extracted with ethyl acetate and subsequently purified by …
Number of citations: 2 www.thaiscience.info
MJ Meyers, J Sun, KE Carlson… - Journal of medicinal …, 2001 - ACS Publications
Through an effort to develop novel ligands that have subtype selectivity for the estrogen receptors alpha (ERα) and beta (ERβ), we have found that 2,3-bis(4-hydroxyphenyl)propionitrile …
Number of citations: 809 pubs.acs.org
M Khan, M Khan, SF Adil, HZ Alkhathlan - Saudi Journal of Biological …, 2022 - Elsevier
Phytochemicals from plant extracts belong to an important source of natural products which have demonstrated excellent cytotoxic activities. However, plants of different origins exhibit …
Number of citations: 8 www.sciencedirect.com
KJ Brodsky - 1994 - scholarworks.rit.edu
The Synthesis and characterization of a BIS(4-(3-(4-Phenoxy)Propionitrile))-N,N'-disalicylidene-1,2-phenylenediamino)zirconi Page 1 Rochester Institute of Technology RIT Scholar …
Number of citations: 2 scholarworks.rit.edu
D Che, L Wang, H Liu, B Sun, S Guo - Journal of Environmental Chemical …, 2022 - Elsevier
Biomass pyrolysis yields fuels and industrial feedstocks but generates large amounts of NO x precursors and is therefore of limited practical use. Herein, we use glutamic acid, histidine, …
Number of citations: 2 www.sciencedirect.com
MJ Meyers - 2000 - search.proquest.com
In an effort to develop ligands which have novel subtype selectivity for the estrogen receptors alpha (ERα) and beta (ERβ) we have found that racemic cis-5, 11-diethyl-5, 6, 11, 12-…
Number of citations: 3 search.proquest.com
M Mellado, M Soto, A Madrid… - BMC …, 2019 - bmccomplementmedtherapies …
Ephedra chilensis K Presl, known locally as pingo–pingo, is a Chilean endemic plant used in traditional medicine as an anti-inflammatory and used in other treatments. However, unlike …
BS Moon, KE Carlson, JA Katzenellenbogen… - Bioorganic & medicinal …, 2009 - Elsevier
We have investigated halogen-substituted non-steroidal estrogens with selective binding affinity for the estrogen receptor β (ERβ that might be used for imaging the levels of this ER-…
Number of citations: 14 www.sciencedirect.com
BE Peerce, RYD Fleming, RD Clarke - Biochemical and biophysical …, 2003 - Elsevier
Hyperphosphatemia and II o hyperparathyroidism are common and severe complications of chronic renal failure. Reduced dietary phosphorus has been shown to be an effective …
Number of citations: 24 www.sciencedirect.com
D Joachimi, A Öhlmann, W Rettig… - Journal of the Chemical …, 1994 - pubs.rsc.org
Non-ionic amphiphilic compounds—butane-1.2,3-triol derivatives, 2-hydroxycarboxylic acids and carboxylic acids—incorporating rigid aromatic structural units like 1,4-disubstituted …
Number of citations: 18 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.